molecular formula C16H21N5O2 B2589155 4-Methoxy-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine CAS No. 2320889-56-1

4-Methoxy-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine

Cat. No.: B2589155
CAS No.: 2320889-56-1
M. Wt: 315.377
InChI Key: ZOOMCQAGIMNYOD-UHFFFAOYSA-N
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Description

4-Methoxy-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a methoxy group and a piperidinyl group linked to a methylpyridazinyl moiety through an ether linkage. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the methoxy group and the piperidinyl group. The final step involves the etherification reaction to link the methylpyridazinyl moiety to the piperidinyl group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The methoxy and piperidinyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

4-Methoxy-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate molecular interactions and pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including its role as a lead compound in drug discovery.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline: This compound shares a similar pyridazinyl moiety but differs in the core structure.

    2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline: Another related compound with a piperidinyl group but different substituents.

Uniqueness

4-Methoxy-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

3-[[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-12-3-4-15(20-19-12)23-11-13-6-9-21(10-7-13)16-17-8-5-14(18-16)22-2/h3-5,8,13H,6-7,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOMCQAGIMNYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C3=NC=CC(=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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